(R)-6-Methyl-piperazin-2-one
Overview
Description
“®-6-Methyl-piperazin-2-one” is a chemical compound with the CAS Number: 1240589-57-4 . Its molecular weight is 114.15 . The IUPAC name for this compound is (6R)-6-methyl-2-piperazinone .
Molecular Structure Analysis
The molecular formula of “®-6-Methyl-piperazin-2-one” is C5H10N2O . Its molecular weight is 114.1468 .
Scientific Research Applications
Applications in Drug Discovery and Development
(R)-6-Methyl-piperazin-2-one derivatives have been extensively studied for their potential therapeutic applications across various domains of medicine. For instance, the development of σ receptor ligands incorporating this compound moieties has been explored for potential use in oncology, both as therapeutic and diagnostic agents. The design of such compounds aims at achieving reduced lipophilicity to enhance bioavailability and efficacy, with specific enantiomers displaying significant affinities for receptor subtypes, suggesting their utility in targeted cancer therapies (Abate et al., 2011).
Role in Antifungal and Antimicrobial Research
The compound and its derivatives have shown promise in the synthesis of novel antifungal agents. Mannich reaction-derived compounds containing substituted piperazine moieties have exhibited excellent in vitro inhibitory activities against several plant fungi, showcasing their potential as novel agrochemicals for combating fungal infections in crops (Zhang et al., 2017).
Contribution to Material Science
In the field of material science, derivatives of this compound have been applied in the development of novel luminescent materials and photo-induced electron transfer mechanisms. These studies have implications for the design of new photoluminescent materials with potential applications in sensing, imaging, and electronics (Gan et al., 2003).
Advancements in Medicinal Chemistry
The versatility of this compound in medicinal chemistry is evident from its incorporation into a wide range of pharmaceutical agents. Its derivatives have been explored as central pharmacological agents with applications in treating conditions such as depression, anxiety, and psychosis. The structural flexibility and pharmacological diversity of these compounds highlight the compound's utility in drug development and optimization processes (Brito et al., 2018).
Enhancing Drug Solubility and Stability
The modification of pharmaceutical agents with this compound derivatives has been investigated to improve drug solubility and stability. These modifications have shown to enhance the bioavailability of drugs, thereby improving therapeutic outcomes in clinical settings (Angiolini et al., 2017).
Safety and Hazards
The safety information available indicates that “®-6-Methyl-piperazin-2-one” may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(6R)-6-methylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOHWKEKBODLZ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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